molecular formula C11H14N6O3S B10990435 [4-(Methylsulfonyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

[4-(Methylsulfonyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

Cat. No.: B10990435
M. Wt: 310.34 g/mol
InChI Key: HGXOQDKRUWUEON-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)piperazin-1-ylmethanone is a chemical compound with the molecular formula C11H14N6O3S and a molecular weight of 310.3323 . This compound is of interest due to its unique structure, which combines a piperazine ring with a tetrazolo[1,5-a]pyridine moiety, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(Methylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazolo[1,5-a]pyridine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-(Methylsulfonyl)piperazin-1-ylmethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Properties

Molecular Formula

C11H14N6O3S

Molecular Weight

310.34 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone

InChI

InChI=1S/C11H14N6O3S/c1-21(19,20)16-6-4-15(5-7-16)11(18)9-2-3-10-12-13-14-17(10)8-9/h2-3,8H,4-7H2,1H3

InChI Key

HGXOQDKRUWUEON-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

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